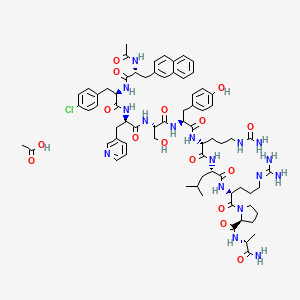
2,5-二甲基呋喃-3-硫醇
描述
2,5-Dimethylfuran-3-thiol is a chemical compound with the empirical formula C6H8OS . It has a molecular weight of 128.19 . It is known to have a meaty aroma .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylfuran-3-thiol can be represented by the SMILES stringCc1cc(S)c(C)o1 . The InChI representation is InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 . Physical And Chemical Properties Analysis
2,5-Dimethylfuran-3-thiol is a solid at room temperature . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity .科学研究应用
寡核苷酸偶联
2,5-二甲基呋喃保护的马来酰亚胺已用于寡核苷酸偶联。制备了亚磷酰胺衍生物和包含受保护的马来酰亚胺部分的新固体载体,用于固相合成程序。这种方法允许在寡核苷酸链内的各个位置放置马来酰亚胺,从而在偶联应用中提供灵活性 (Sánchez, Pedroso和Grandas,2012年)。
生物质衍生底物的催化剂
2,5-二甲基呋喃已被评估为使用钌-8-喹啉硫醇-苯三联吡啶配合物在加氢过程中的底物。这些配合物显示出作为均相催化剂将生物质衍生物质转化为有价值产物的潜力,例如氢化 2,5-己二酮和 2,5-二甲基呋喃 (Sullivan等人,2016年)。
生物燃料研究
2,5-二甲基呋喃(DMF)已被广泛研究作为一种有前途的生物燃料。研究包括探索其在内燃机中的燃烧特性、排放和性能。由于其能量密度以及与汽油和柴油等传统燃料混合的可能性,DMF已显示出作为新型生物燃料候选者的潜力 (Wang等人,2013年)。
热解和氧化研究
2,5-二甲基呋喃在热解和氧化条件下的行为已经过研究,为理解其作为生物燃料的潜力提供了有价值的数据。这些研究包括分析温度、化学计量和压力对DMF的分解和反应途径的影响 (Alexandrino等人,2015年)。
聚合物和其他化学品的合成
2,5-二甲基呋喃作为聚合物和其他化学品合成中的中间体。例如,它用于从果糖生产 2,5-二甲基呋喃,突出了其在绿色化学和工业应用中的作用 (Upare等人,2015年)。
杀菌应用
对伯克霍尔德菌剑兰菌株BBB-01的研究表明,该菌株释放的2,5-二甲基呋喃具有杀菌活性。这一发现表明2,5-二甲基呋喃作为熏蒸剂控制植物真菌病害的潜在应用 (Lin等人,2021年)
安全和危害
属性
IUPAC Name |
2,5-dimethylfuran-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHCZMXKBCICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204315 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow-orange liquid; meaty aroma | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.144 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,5-Dimethylfuran-3-thiol | |
CAS RN |
55764-23-3 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-Dimethylfuran-3-thiol interact with the active metabolite of clopidogrel?
A1: The research demonstrates that 2,5-Dimethylfuran-3-thiol forms a stable mixed disulfide conjugate with the active metabolite (AM) of clopidogrel. [] This interaction occurs instead of the AM being released when 2,5-Dimethylfuran-3-thiol is present during the metabolism of clopidogrel by human liver microsomes. []
Q2: What is the significance of the mixed disulfide conjugate formation?
A2: The formation of the mixed disulfide conjugate with 2,5-Dimethylfuran-3-thiol is significant for two reasons. First, it provides further evidence for the proposed mechanism of clopidogrel bioactivation, which involves a cytochrome P450-mediated formation of a glutathionyl conjugate followed by thiol-disulfide exchange. [] Second, the stable conjugate could potentially be used as a platform to generate the therapeutic AM in a controlled manner without relying on P450-mediated bioactivation. [] This could help overcome the interindividual variability in clopidogrel therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















